
(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyano, fluoro, and trifluoromethyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Die Synthese von (3-Cyano-2-Fluor-4-(Trifluormethyl)phenyl)boronsäure umfasst in der Regel die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 3-Cyano-2-Fluor-4-(Trifluormethyl)benzol.
Borylierungsreaktion: Der entscheidende Schritt umfasst die Borylierung des aromatischen Rings unter Verwendung eines Borreagens, wie beispielsweise Bis(pinacolato)diboron, in Gegenwart eines Palladiumkatalysators. Die Reaktion wird üblicherweise unter milden Bedingungen, wie beispielsweise Raumtemperatur, in einer inerten Atmosphäre durchgeführt.
Reinigung: Das Rohprodukt wird unter Verwendung von Standardtechniken wie Säulenchromatographie gereinigt, um die gewünschte (3-Cyano-2-Fluor-4-(Trifluormethyl)phenyl)boronsäure in hoher Reinheit zu erhalten.
Industrielle Produktionsverfahren können ähnliche Syntheserouten verwenden, werden aber für die großtechnische Produktion optimiert, um Kosteneffizienz und hohe Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
(3-Cyano-2-Fluor-4-(Trifluormethyl)phenyl)boronsäure durchläuft verschiedene chemische Reaktionen, darunter:
Suzuki-Miyaura-Kupplung: Dies ist eine der häufigsten Reaktionen, die Boronsäuren betreffen.
Substitution: Die Cyano-, Fluor- und Trifluormethylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Lösungsmittel wie Ethanol oder Toluol. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und der Art der Substituenten am aromatischen Ring ab.
Wissenschaftliche Forschungsanwendungen
(3-Cyano-2-Fluor-4-(Trifluormethyl)phenyl)boronsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung wird in der Untersuchung von Enzyminhibitoren und als Sonde für biologische Assays eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (3-Cyano-2-Fluor-4-(Trifluormethyl)phenyl)boronsäure basiert hauptsächlich auf seiner Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen. Die Boronsäuregruppe kann reversible kovalente Bindungen mit Diolen und anderen Nukleophilen bilden, was sie nützlich für die Entwicklung von Enzyminhibitoren und Sensoren macht. Die Cyano-, Fluor- und Trifluormethylgruppen verbessern die Reaktivität und Stabilität der Verbindung, so dass sie mit spezifischen molekularen Zielstrukturen und Signalwegen in biologischen Systemen interagieren kann .
Wirkmechanismus
The mechanism of action of (3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The cyano, fluoro, and trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
(3-Cyano-2-Fluor-4-(Trifluormethyl)phenyl)boronsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie beispielsweise:
4-(Trifluormethyl)phenylboronsäure: Diese Verbindung fehlt die Cyano- und Fluorsubstituenten, wodurch sie in bestimmten chemischen Reaktionen weniger reaktiv ist.
3-(Trifluormethyl)phenylboronsäure: Ähnlich wie die obige Verbindung, aber mit der Trifluormethylgruppe an einer anderen Position, was ihre Reaktivität und Anwendungen beeinflusst.
2-Cyano-4-(Trifluormethyl)phenylboronsäure: Diese Verbindung hat eine ähnliche Struktur, aber mit der Cyanogruppe an einer anderen Position, was ihre chemischen Eigenschaften und Reaktivität beeinflusst.
Die einzigartige Kombination von Cyano-, Fluor- und Trifluormethylgruppen in (3-Cyano-2-Fluor-4-(Trifluormethyl)phenyl)boronsäure verleiht ihr besondere chemische Eigenschaften, die sie im Vergleich zu ihren Analoga vielseitiger und für verschiedene Anwendungen wertvoller machen.
Eigenschaften
Molekularformel |
C8H4BF4NO2 |
|---|---|
Molekulargewicht |
232.93 g/mol |
IUPAC-Name |
[3-cyano-2-fluoro-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H4BF4NO2/c10-7-4(3-14)5(8(11,12)13)1-2-6(7)9(15)16/h1-2,15-16H |
InChI-Schlüssel |
DBQYWDIDRLYABN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)C(F)(F)F)C#N)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


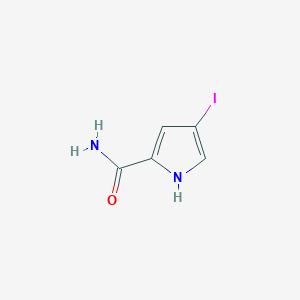
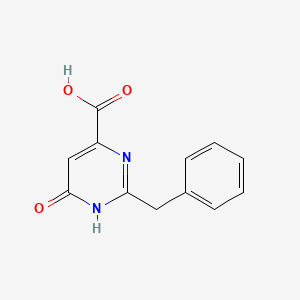
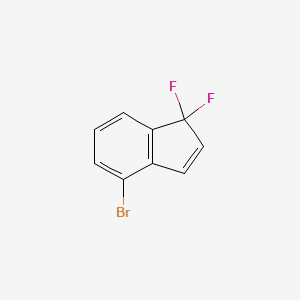

![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)
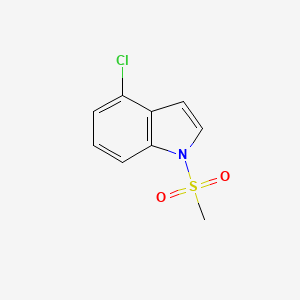

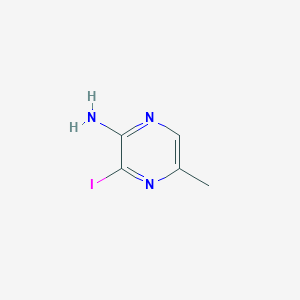
![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)


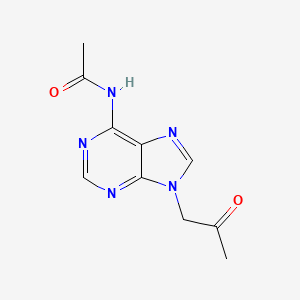
![4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone](/img/structure/B11874904.png)
